molecular formula C27H28F2N4O2 B2649775 N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide CAS No. 941995-81-9

N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide

Cat. No.: B2649775
CAS No.: 941995-81-9
M. Wt: 478.544
InChI Key: FCJLEHVDAYFRBQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide is a useful research compound. Its molecular formula is C27H28F2N4O2 and its molecular weight is 478.544. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Research into the blockade of orexin receptors, particularly through compounds targeting orexin-1 and orexin-2 receptors, has shown promising applications in sleep modulation. Orexins are neuropeptides involved in the regulation of wakefulness. Selective antagonism of these receptors can induce sleep, with potential therapeutic applications in sleep disorders. Studies have explored the differential roles of these receptors in sleep architecture and the impact of their pharmacological blockade on sleep and wakefulness, offering insights into the design of novel sleep-promoting agents (Dugovic et al., 2009).

Anticancer Activities and Novel Therapeutic Agents

The search for new anticancer agents has led to the synthesis and evaluation of compounds with diverse structures, including those related to isoquinoline derivatives. Such studies have identified compounds showing moderate to high levels of antitumor activities against various cancer cell lines. The mechanisms of action, such as cell cycle arrest and induction of apoptosis, have been explored, contributing to the development of potential anticancer therapies (Fang et al., 2016).

Photophysical Properties and Molecular Electronics

Investigations into the photophysical properties of compounds, including those with amino and quinoline components, have revealed applications in molecular electronics, such as molecular logic switches. These studies explore how modifications in chemical structure influence photophysical behavior, solvatochromism, and acidochromism, providing a foundation for the development of advanced materials for electronic applications (Uchacz et al., 2016).

Synthesis of Novel Compounds with Potential Biological Activities

The synthesis of new chemical entities, including those based on quinoline and naphthalimide frameworks, has been pursued to discover molecules with potential biological activities, such as antimicrobial and myorelaxant effects. These efforts aim to expand the repertoire of compounds available for further pharmacological evaluation and potential therapeutic use (Desai et al., 2007).

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N4O2/c1-32(2)22-10-7-19(8-11-22)25(33-14-13-18-5-3-4-6-20(18)17-33)16-30-26(34)27(35)31-24-12-9-21(28)15-23(24)29/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJLEHVDAYFRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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